molecular formula C19H19NO3S B11519736 Benzofuran-5-ol, 4-(1-piperidylmethyl)-3-(2-thienoyl)-

Benzofuran-5-ol, 4-(1-piperidylmethyl)-3-(2-thienoyl)-

Cat. No.: B11519736
M. Wt: 341.4 g/mol
InChI Key: PEDQWDLNCXEXQQ-UHFFFAOYSA-N
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Description

4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL is a complex organic compound that features a benzofuran core substituted with a thiophene-2-carbonyl group and a piperidin-1-yl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of appropriate precursors. The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, using thiophene-2-carbonyl chloride and a Lewis acid catalyst such as aluminum chloride. The piperidin-1-yl methyl group can be added through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL: shares structural similarities with other benzofuran derivatives, thiophene-containing compounds, and piperidine-substituted molecules.

Uniqueness

What sets 4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL apart is the combination of these three distinct functional groups in a single molecule. This unique structure could confer specific properties that are not present in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C19H19NO3S/c21-15-6-7-16-18(13(15)11-20-8-2-1-3-9-20)14(12-23-16)19(22)17-5-4-10-24-17/h4-7,10,12,21H,1-3,8-9,11H2

InChI Key

PEDQWDLNCXEXQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CS4)O

Origin of Product

United States

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